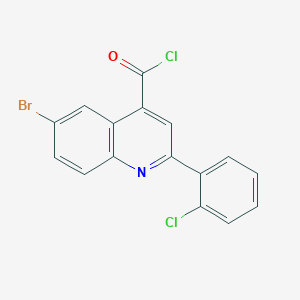

6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride

Description

Properties

IUPAC Name |

6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8BrCl2NO/c17-9-5-6-14-11(7-9)12(16(19)21)8-15(20-14)10-3-1-2-4-13(10)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEQRLRNODGVIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8BrCl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride typically involves the use of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux to facilitate the formation of the quinoline ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale application of the Friedländer synthesis or similar condensation reactions. The use of continuous flow reactors and optimized reaction conditions would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent.

Major Products

Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted quinolines.

Coupling Products: The major products are biaryl compounds formed through the coupling of the quinoline derivative with an arylboronic acid.

Scientific Research Applications

Scientific Research Applications

This compound has diverse applications across several domains:

Medicinal Chemistry

6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is explored for its potential as an anticancer agent. Research indicates that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Intercalation : Quinoline structures can intercalate into DNA, disrupting replication processes.

Organic Synthesis

As a versatile building block, this compound is used to synthesize more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for various transformations:

- Substitution Reactions : The carbonyl chloride group can be substituted with amines or alcohols to form amides or esters.

- Coupling Reactions : It can participate in coupling reactions to create biaryl compounds.

Materials Science

Quinoline derivatives are investigated for their roles in developing organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of these compounds make them suitable for applications in optoelectronics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of various quinoline derivatives, including this compound. The results demonstrated significant cytotoxicity against several cancer cell lines, attributed to the compound's ability to induce apoptosis and inhibit cell cycle progression.

Case Study 2: Synthesis of Novel Derivatives

Research conducted at a prominent university focused on synthesizing novel derivatives from this compound. The study highlighted the compound's utility in generating new pharmacologically active substances through strategic modifications of its structure.

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting the replication process and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride with structurally related quinoline-4-carbonyl chloride derivatives, focusing on substituent effects, molecular properties, and reactivity:

Table 1: Structural and Molecular Comparison

Key Findings:

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Cl, Br) enhance the electrophilicity of the carbonyl chloride, facilitating reactions with nucleophiles like amines or alcohols. For example, this compound is highly reactive in forming piperazine derivatives (e.g., compound C14 in ) . Electron-donating groups (e.g., ethoxy, methyl) reduce electrophilicity but may improve solubility. The 4-ethoxyphenyl derivative (CAS 1160253-15-5) exhibits lower reactivity compared to halogenated analogs .

Synthetic Accessibility: Most derivatives are synthesized via thionyl chloride-mediated conversion of their carboxylic acid precursors (e.g., 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid, CAS 351327-32-7) . Reaction conditions (e.g., reflux in thionyl chloride for 3 hours) are consistent across analogs .

Structural Diversity and Applications: Pyridinyl-substituted derivatives (e.g., 6-bromo-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride, CAS 1203419-34-4) demonstrate applications in medicinal chemistry due to enhanced hydrogen-bonding capabilities . Piperazine-linked derivatives (e.g., D8-D12 in ) highlight the utility of these compounds in drug discovery, particularly as histone deacetylase (HDAC) inhibitors .

The carboxylic acid precursor (CAS 351327-32-7) has a documented safety data sheet (SDS) .

Biological Activity

6-Bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride is a quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a unique structure with a bromine and chlorine substitution, which enhances its reactivity and potential therapeutic applications.

- Molecular Formula : C₁₆H₈BrCl₂NO

- CAS Number : 1160253-25-7

- Molecular Weight : Approximately 362.61 g/mol

- Structure : The compound consists of a quinoline core with a carbonyl chloride functional group, making it a versatile intermediate for further chemical modifications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its potential to inhibit various bacterial strains and fungi, suggesting its utility in developing new antimicrobial agents. The mechanism of action may involve the disruption of DNA synthesis or enzyme inhibition, leading to cell death in pathogens.

Anticancer Activity

The compound has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, particularly against colorectal and breast cancer cell lines. For instance, compounds derived from this quinoline exhibited growth inhibition rates ranging from 71.94% to 95.36% in various cancer cell lines after 24 hours of exposure .

Table: Anticancer Activity Summary

| Cell Line | Compound Concentration (µM) | Growth Inhibition (%) |

|---|---|---|

| DLD-1 | 10 | 71.94 - 95.36 |

| HCT-116 | 10 | Moderate |

| MCF-7 | 10 | High |

| HeLa | 10 | Variable |

The biological activity of this compound is attributed to its interaction with specific molecular targets within the cells:

- DNA Intercalation : The quinoline ring can intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition : It may inhibit enzymes involved in critical pathways for cancer cell survival and proliferation, such as topoisomerase and various kinases .

- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties, further broadening its therapeutic potential.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives based on this compound:

- Synthesis of Derivatives : Researchers have synthesized various derivatives of quinolines, including those with modifications at the carbonyl position, which showed enhanced biological activity compared to their parent compounds .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the quinoline core significantly affect biological potency, particularly in terms of anticancer and antimicrobial activities .

- In Silico Studies : Molecular docking studies have been employed to predict binding affinities to target proteins, supporting experimental findings regarding the compound's mechanism of action .

Q & A

Q. What are the recommended synthetic routes for preparing 6-bromo-2-(2-chlorophenyl)quinoline-4-carbonyl chloride, and what intermediates are critical?

Answer: The synthesis typically involves halogenation and cyclization steps. A key intermediate is 6-bromo-2-(2-chlorophenyl)quinoline-4-carboxylic acid, which is subsequently converted to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Similar protocols for related quinoline-4-carbonyl chlorides emphasize the importance of controlling reaction temperature (0–5°C) during chlorination to avoid side reactions like hydrolysis .

Critical Intermediates Table:

| Intermediate | Role in Synthesis | Reference |

|---|---|---|

| 6-Bromo-2-(2-chlorophenyl)quinoline | Core scaffold formation via cyclization | |

| Quinoline-4-carboxylic acid | Precursor for acyl chloride formation |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., bromo and chloro groups) via chemical shifts. For example, quinoline protons resonate at δ 8.2–9.0 ppm, while aromatic protons on the chlorophenyl group appear at δ 7.3–7.8 ppm .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 379.93 for C₁₇H₉BrCl₂NO) .

- FT-IR: Confirms carbonyl chloride (C=O stretch ~1770 cm⁻¹) and aromatic C-Br (~650 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, goggles, and a lab coat. The acyl chloride group is moisture-sensitive and releases HCl upon hydrolysis.

- Ventilation: Conduct reactions in a fume hood to avoid inhalation of volatile reagents (e.g., SOCl₂) .

- Storage: Keep under inert gas (argon) at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for the chlorination step in synthesizing this compound?

Answer:

- Solvent Choice: Use anhydrous dichloromethane (DCM) or toluene to minimize hydrolysis.

- Catalyst: Add a catalytic amount of dimethylformamide (DMF) to accelerate chlorination .

- Stoichiometry: Use 1.2–1.5 equivalents of SOCl₂ to ensure complete conversion. Excess reagent can be removed under reduced pressure .

Yield Optimization Table:

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| DCM + 1.2 eq SOCl₂ | 85 | 98 | |

| Toluene + DMF catalyst | 92 | 96 |

Q. How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Answer:

- DFT Calculations: Use Gaussian or ORCA software to model the electrophilicity of the carbonyl carbon. The electron-withdrawing effect of the bromo and chloro substituents increases reactivity .

- Molecular Electrostatic Potential (MEP): Visualizes charge distribution, identifying nucleophilic attack sites .

Q. What strategies resolve contradictions in biological activity data for quinoline derivatives?

Answer:

- Dose-Response Studies: Test across a wide concentration range (nM to μM) to identify true IC₅₀ values.

- Control Experiments: Rule out assay interference (e.g., fluorescence quenching from bromo groups) using orthogonal assays (e.g., SPR vs. cell viability) .

- Structural Analog Comparison: Compare with 6-fluoro or 6-methyl analogs to isolate substituent effects .

Q. How does crystallography aid in understanding the solid-state behavior of this compound?

Answer:

Q. What purification methods are optimal for isolating high-purity this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.